![molecular formula C14H12N2O2 B14348150 (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid CAS No. 91989-91-2](/img/structure/B14348150.png)
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is an organic compound that features a pyridine ring and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminophenylacetic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the modification of physical and chemical properties of materials.
Mecanismo De Acción
The mechanism of action of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- **(E)-[(Pyridin-2-yl)methylidene]amino]thiourea
- **2-(Pyridin-2-yl)acetic acid
- **2-Pyridinecarboxaldehyde thiosemicarbazone
Uniqueness
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is unique due to its combination of a pyridine ring and an acetic acid moiety. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, providing unique opportunities for research and development.
Propiedades
Número CAS |
91989-91-2 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-[2-(pyridin-2-ylmethylideneamino)phenyl]acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8,10H,9H2,(H,17,18) |
Clave InChI |
JUSACOCOFCRQTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)N=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


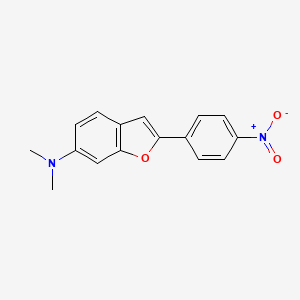
methanone](/img/structure/B14348083.png)
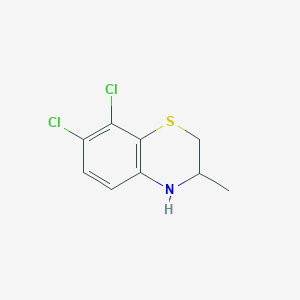
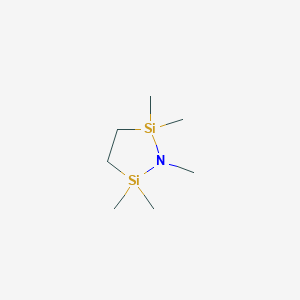
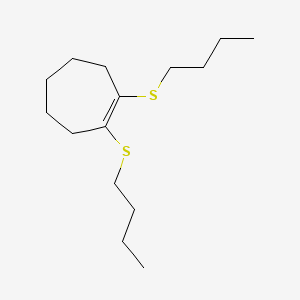
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
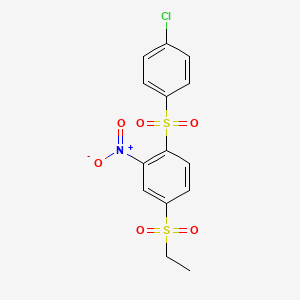
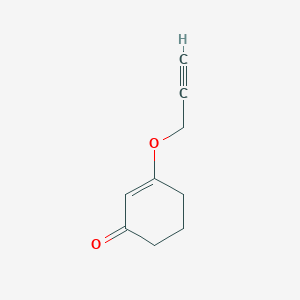
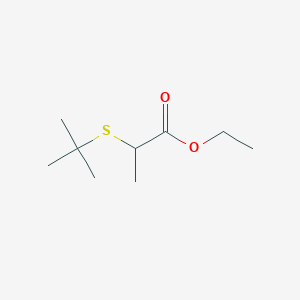
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

